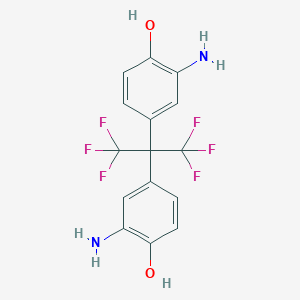

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Cat. No. B160661

Key on ui cas rn:

83558-87-6

M. Wt: 366.26 g/mol

InChI Key: MSTZGVRUOMBULC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05977413

Procedure details

At present, bis(3-amino-4-hydroxyphenyl) compounds, especially 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane are important as materials for producing heat-resistant polymers, etc. A method mentioned below is known for producing bis(3-amino-4-hydroxyphenyl) compounds, which, however, is problematic in the following points. Japanese Patent Application Laid-Open (JP-A) No. Hei-6-211752 discloses a method of catalytic hydrogenation reduction of bis(3-nitro-4-hydroxyphenyl)hexafluoropropane with a catalyst of palladium-carbon under high-pressure hydrogen. In this method, the purity of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane produced in the reaction mixture is 97%, and after the catalyst is removed through filtration, the mixture is poured into water for crystallization to obtain a dark gray product. This is recrystallized from a mixture of ethyl acetate and n-hexane to obtain the intended product, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. In this method, the starting compound is catalytically reduced with high-pressure hydrogen at a high temperature, and the method requires a pressure reactor (e.g., autoclave). Therefore, the method could neither be economical nor advantageous in view of the complicated operations it requires. In addition, the crude product obtained in the method contains coloring components that are difficult to remove, which brings about another problem that the post treatment of the product is not easy.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

palladium-carbon

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-])=O)[CH:21]=2)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O.[H][H]>[C].[Pd]>[NH2:27][C:22]1[CH:21]=[C:20]([C:11]([C:6]2[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([NH2:1])[CH:5]=2)([C:12]([F:13])([F:14])[F:15])[C:16]([F:17])([F:18])[F:19])[CH:25]=[CH:24][C:23]=1[OH:26] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C=CC1O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)O)[N+](=O)[O-]

|

Step Three

|

Name

|

palladium-carbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=C(C=CC1O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |